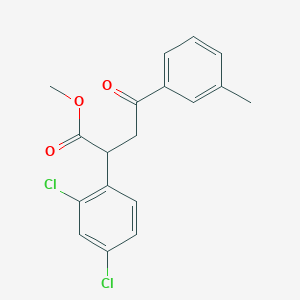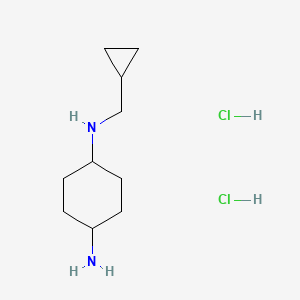
(1R*,4R*)-N1-(Cyclopropylmethyl)cyclohexane-1,4-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R*,4R*)-N1-(Cyclopropylmethyl)cyclohexane-1,4-diamine dihydrochloride, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a cyclohexane-based compound that has two amino groups attached to it. This compound is known for its ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in neural signaling.
Applications De Recherche Scientifique
Chiral Mononuclear and One-Dimensional Cadmium(II) Complexes
Chiral cadmium(II) complexes constructed using derivatives of cyclohexane-1,4-diamine exhibit luminescent properties, indicating potential applications as optical materials. These compounds also show powder second-harmonic generation efficiency, suggesting their use in nonlinear optics (Cheng et al., 2013).
Structural Analysis and X-Ray Studies
N,N'-Bis(3-nitrophenylmethylene)cyclohexane-1,2-diamine, a derivative, has been synthesized and characterized, with its crystal structure revealing insights into the spatial arrangement and interactions in the compound. Such analyses are vital for understanding molecular properties and potential applications in material sciences (Guillaume et al., 2017).
Cyclohexane Derivatives in Polymerization
Compounds related to cyclohexane-1,4-diamine have been used in atom transfer radical polymerization, demonstrating their utility in polymer science. These studies highlight their role in facilitating controlled polymer growth and exploring the effects of ligand structure on polymerization processes (Ibrahim et al., 2004).
Asymmetric Catalysis and Organic Synthesis
Derivatives of cyclohexane-1,2-diamine have been applied as asymmetric ligands and organocatalysts in the synthesis of various organic compounds. This highlights their importance in enantioselective synthesis and organic catalysis (Liu et al., 2014).
Bromination and Flame Retardants
Cyclohexane derivatives have been investigated in bromination reactions, relevant in the development of flame retardants. The synthesis and characterization of such compounds contribute to the understanding of flame retardant mechanisms and properties (Arsenault et al., 2008).
Propriétés
IUPAC Name |
4-N-(cyclopropylmethyl)cyclohexane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c11-9-3-5-10(6-4-9)12-7-8-1-2-8;;/h8-10,12H,1-7,11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIAFDRCGBYDLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2CCC(CC2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,4R*)-N1-(Cyclopropylmethyl)cyclohexane-1,4-diamine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid](/img/structure/B2356064.png)


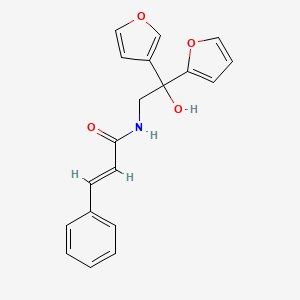
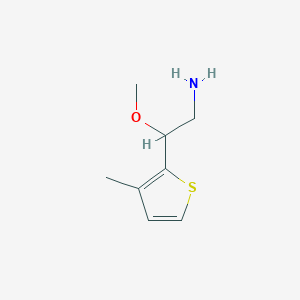
![4-[6-Chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2356074.png)


![5-Methyl-2-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2356079.png)
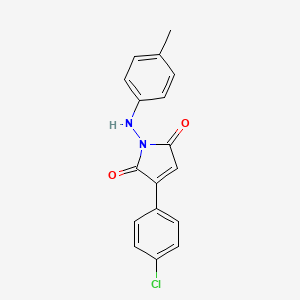
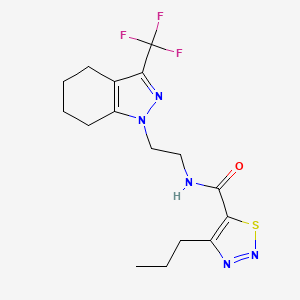
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2356083.png)
